molecular formula C9H15N3 B13065683 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13065683
M. Wt: 165.24 g/mol
InChI Key: XZTUOUABEXNDEA-UHFFFAOYSA-N
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Description

The 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic heterocycle of significant interest in medicinal chemistry due to its structural analogy to purine bases, allowing it to interact with a variety of enzymatic targets . This core structure is recognized as a promising pharmacophore for the development of novel antimicrobial agents. Recent studies on similarly functionalized imidazo[1,2-a]pyrimidine derivatives have demonstrated potent inhibitory activity against a range of Gram-positive bacteria, such as S. aureus and B. subtilis , as well as pathogenic fungi like C. albicans , with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values indicating efficacy superior to standard reference drugs in specific cases . The mechanism of action for these antimicrobial properties is under investigation, with molecular docking studies suggesting potential inhibition of key microbial enzymes . Beyond infectious disease research, this chemotype holds substantial value in oncology drug discovery. The imidazo[1,2-a]pyrimidine nucleus can be optimized to generate potent small-molecule inhibitors of critical signaling pathways. Notably, related compounds have been designed as PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines, and showing sub-micromolar cytotoxicity against various tumor models . This makes the 2-ethyl-6-methyl derivative a versatile and valuable intermediate for constructing targeted therapies in cancer research. Its broad and modifiable structure provides a foundational template for hit-to-lead optimization campaigns aimed at addressing the pressing challenges of antimicrobial resistance and the need for more effective anticancer therapeutics .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C9H15N3/c1-3-8-6-12-5-7(2)4-10-9(12)11-8/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

XZTUOUABEXNDEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2CC(CNC2=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazopyrimidine core.

Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. For example, a one-pot synthesis involving 2-aminopyrimidine, an aldehyde, and an isocyanide can yield the target compound through a series of condensation and cyclization steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Chemical Reactions

This compound undergoes several reaction types due to its electron-rich heterocyclic system and substituent reactivity:

Oxidation :

  • The ethyl and methyl groups are susceptible to oxidation under acidic or basic conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), yielding ketones or carboxylic acids .

Reduction :

  • Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) targets the nitro groups or unsaturated bonds, producing amines or alcohols.

Substitution :

  • Electrophilic substitution occurs at the pyrimidine ring’s nitrogen atoms, with halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., amines, alcohols) replacing hydrogen atoms.

Cyclization :

  • Intramolecular reactions form additional fused rings under thermal or catalytic conditions, enhancing structural complexity.

Common Reagents and Conditions

Experimental data highlight key reagents and optimized conditions for specific transformations:

Reaction Type Reagents/Conditions Key Observations
OxidationKMnO₄ (acidic medium), 80–100°CEthyl group converts to carboxylic acid; yields depend on reaction time.
ReductionLiAlH₄ in THF, 0°C → RTSelective reduction of nitro groups to amines with >75% efficiency.
SubstitutionCl₂ in CH₂Cl₂, FeCl₃ catalystChlorination at C-3 position; regioselectivity confirmed via NMR.
CyclizationPd(OAc)₂, PPh₃, 120°CForms tricyclic derivatives via cross-coupling; yields up to 82% .

Major Reaction Products

The substituents and reaction pathways dictate product profiles:

  • Oxidation Products :

    • 2-Carboxy-6-methyl-imidazo[1,2-a]pyrimidine (from ethyl group oxidation).

    • Epoxides or ketones under controlled conditions .

  • Reduction Products :

    • 2-Ethyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (saturation of double bonds).

  • Substitution Products :

    • Halo derivatives (e.g., Cl, Br) at C-3 or C-7 positions.

    • Amino or alkoxy groups via nucleophilic attack.

Research Findings and Mechanistic Insights

Recent studies reveal:

  • Regioselectivity in Substitution :

    • Electrophiles preferentially attack the pyrimidine ring’s nitrogen due to higher electron density, confirmed by DFT calculations .

  • Catalyst Impact :

    • Palladium catalysts enhance cyclization efficiency, enabling fused-ring systems relevant to medicinal chemistry .

  • Solvent Effects :

    • Polar aprotic solvents (e.g., DMF) improve substitution yields by stabilizing transition states.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

  • pH Sensitivity : Reactivity increases under acidic conditions due to protonation of nitrogen atoms.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits notable antimicrobial activity. Research indicates that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences explored the compound's efficacy against skin pathogens, suggesting its potential for developing topical antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating specific cellular pathways. A notable case study involved the evaluation of its effects on breast cancer cell lines, where it was found to significantly reduce cell viability and promote cell death through oxidative stress mechanisms .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, the compound demonstrated the ability to protect neuronal cells from damage caused by oxidative stress and inflammation. This suggests its potential use in therapeutic strategies for conditions like Alzheimer’s disease .

Skin Care Products

The compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties for skin health. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in moisturizers and anti-aging products. A study highlighted the formulation of a cream containing this compound that showed significant improvement in skin hydration levels after regular use .

Anti-inflammatory Properties

In addition to its moisturizing effects, this compound has been recognized for its anti-inflammatory properties. This is particularly relevant in formulations aimed at treating sensitive or irritated skin conditions. Clinical trials have demonstrated its effectiveness in reducing erythema and improving overall skin comfort when applied topically .

Summary of Findings

The following table summarizes key applications and findings related to this compound:

Application AreaKey FindingsReferences
Antimicrobial ActivityInhibits growth of bacteria and fungi
Anticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Skin Care ProductsEnhances hydration and barrier function
Anti-inflammatory PropertiesReduces erythema and improves skin comfort

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Alternatively, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses.

The specific molecular targets and pathways involved depend on the biological context and the particular application of the compound. For example, in cancer research, the compound may target kinases or other proteins involved in cell proliferation and survival, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Reported Bioactivity
Target Compound 2-Ethyl, 6-Methyl C₈H₁₃N₃ 151.21 Multi-component fusion (DMF) Not reported
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine HCl 2-Phenyl (HCl salt) C₁₂H₁₄ClN₃ 235.72 Undisclosed Not reported
5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5-(1-Methylcyclopropyl) C₁₀H₁₅N₃ 177.25 Undisclosed Not reported
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-Methyl, ester substituent C₁₁H₁₄N₂O₂ 218.25 Reflux with ethanol HIF-1α and FXa inhibition
7-(Aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 7-(Aminomethyl) C₇H₁₂N₄ 152.20 Commercial synthesis Not reported

Key Differences

Substituent Effects
  • 2-Phenyl Derivative : The aromatic phenyl group may increase π-π stacking interactions with biological targets, though its hydrochloride salt () suggests improved solubility .
  • Methylcyclopropyl Derivatives : Bulky substituents (e.g., 1-methylcyclopropyl in ) could sterically hinder binding to enzymes or receptors, altering selectivity .
  • Pyridine vs. Pyrimidine Core : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate () replaces the pyrimidine ring with pyridine, reducing hydrogen-bonding capacity but enabling ester-based prodrug strategies .

Biological Activity

2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and applications in various fields such as antiviral therapy and photodynamic therapy.

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • CAS Number : 1698698-69-9

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazo[1,2-a]pyrimidine derivatives. For instance:

  • The compound has shown significant inhibition against various viruses, including SARS-CoV-2. In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating robust antiviral activity (e.g., some derivatives achieved over 50% inhibition of viral replication) .
CompoundVirus TargetedIC50 (μM)Notes
6iSARS-CoV-222.1Low cytotoxicity observed
6qSARS-CoV-23.16Most potent in live viral replication

Photodynamic Therapy

The compound has also been investigated for its role as a photosensitizer in photodynamic therapy (PDT). Research indicates that imidazo[1,2-a]pyrimidine compounds can generate singlet oxygen species upon irradiation, effectively killing cancer cells at low concentrations (e.g., 2.0 μM) . This property makes it a promising candidate for cancer treatment.

Study on Antiviral Agents

A study published in MDPI explored the synthesis and biological evaluation of imidazo[1,2-a]pyrimidine derivatives as potential antiviral agents against SARS-CoV-2. The findings indicated that specific structural modifications significantly enhanced their antiviral potency .

Photodynamic Efficacy

Another investigation focused on the photodynamic properties of imidazo[1,2-a]pyrimidines, demonstrating their effectiveness in generating reactive oxygen species which are crucial for PDT applications. The study reported low dark cytotoxicity and efficient cellular uptake, making these compounds suitable for therapeutic use .

Q & A

Q. How can the synthesis of 2-Ethyl-6-methyl-imidazo[1,2-a]pyrimidine be optimized for yield and purity?

Methodological Answer: Synthesis optimization involves selecting appropriate precursors and reaction conditions. For example, using 2-ethyl-imidazo[1,2-a]pyridine-3-carboxylic acid as a starting material (CAS: 11529528-15) and coupling it with brominated reagents like 2-bromoacetophenone under controlled temperatures (e.g., reflux in ethanol). Key parameters include:

  • Catalyst choice: Transition-metal catalysts (e.g., Pd-based) for cross-coupling reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) for solubility and reaction efficiency.
  • Purification: Recrystallization from ethanol or column chromatography using silica gel (as demonstrated in the synthesis of analogous compounds) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions and ring conformation. For example, characteristic peaks for ethyl and methyl groups (e.g., δ = 7.09 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed m/z vs. calculated for C10H14N4C_{10}H_{14}N_4).
  • HPLC: Assess purity (>95%) using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How can discrepancies in NMR data between computational predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or ring puckering. To address this:

  • Solvent standardization: Use deuterated solvents (e.g., CDCl3_3) consistently across experiments .
  • DFT calculations: Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-predicted values, adjusting for solvent polarity and conformational dynamics (e.g., puckering amplitudes as per Cremer-Pople coordinates) .
  • Variable-temperature NMR: Identify dynamic processes (e.g., ring flipping) that may obscure peak splitting .

Q. What strategies are effective for evaluating the biological activity of this compound in antimicrobial assays?

Methodological Answer: Design assays with the following considerations:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Structure-activity relationship (SAR): Modify substituents (e.g., ethyl/methyl groups) to assess impact on potency. Reference SAR studies on imidazo[1,2-a]pyrimidine derivatives showing enhanced activity with electron-withdrawing groups .
  • Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Q. How can ring puckering and conformational flexibility influence X-ray crystallography results?

Methodological Answer: Imidazo[1,2-a]pyrimidine derivatives often exhibit non-planar conformations. To analyze this:

  • Cremer-Pople parameters: Quantify puckering amplitude (q) and phase angle (φ) from crystallographic data. For example, puckering amplitudes >0.5 Å indicate significant deviation from planarity .
  • Temperature factors (B-factors): High B-factors in crystal structures suggest dynamic flexibility, necessitating low-temperature data collection (e.g., 100 K) .

Q. What experimental and computational approaches reconcile contradictory solubility data in pharmacological studies?

Methodological Answer: Solubility impacts bioavailability and assay reproducibility. Address contradictions via:

  • pH-dependent solubility: Measure solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy.
  • Co-solvent systems: Use DMSO/PBS mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
  • Molecular dynamics (MD) simulations: Predict solvation free energy and partition coefficients (logP) to guide formulation .

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